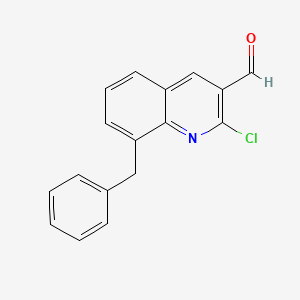

8-Benzyl-2-chloroquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a benzyl group at the 8th position, a chlorine atom at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-chloroquinoline-3-carbaldehyde typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 2nd position of the quinoline ring through a chlorination reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Benzylation: The benzyl group can be introduced at the 8th position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Formylation: The aldehyde group can be introduced at the 3rd position using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3)).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: 8-Benzyl-2-chloroquinoline-3-carboxylic acid.

Reduction: 8-Benzyl-2-chloroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

8-Benzyl-2-chloroquinoline-3-carbaldehyde serves as a crucial building block for synthesizing various therapeutic agents. Its derivatives have been investigated for multiple biological activities:

- Antimalarial Activity : Compounds derived from this structure have shown effectiveness against Plasmodium species, which cause malaria. For example, quinoline derivatives are known to inhibit the growth of malaria parasites through interference with heme metabolism .

- Antibacterial Properties : Research indicates that certain analogs exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These compounds often act by disrupting bacterial cell wall synthesis or function .

- Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of topoisomerases .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating complex molecules. Its versatile reactivity allows for:

- Formation of Heterocycles : It can be transformed into various heterocyclic compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. These reactions are crucial for developing new materials with desired properties .

- Synthesis of Functionalized Quinoline Derivatives : The aldehyde functionality enables further derivatization, allowing chemists to create libraries of compounds for biological testing .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Development of Novel Materials : Research has explored its use in creating materials with specific electronic or photophysical properties, potentially applicable in organic electronics or photonic devices .

Case Studies and Research Findings

- Antibacterial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial effects against multi-drug resistant strains. The mechanism involved disruption of bacterial membrane integrity and inhibition of DNA replication .

- Anticancer Mechanism Investigation : Research highlighted in Cancer Letters identified that specific analogs could inhibit cancer cell proliferation by targeting the PI3K/Akt signaling pathway, showcasing their potential in cancer therapy development .

- Synthesis of Functionalized Heterocycles : A comprehensive review documented various synthetic routes involving this compound, emphasizing its role as a key intermediate in generating diverse heterocyclic compounds with varied biological activities .

Mécanisme D'action

The mechanism of action of 8-Benzyl-2-chloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.

Comparaison Avec Des Composés Similaires

2-Chloroquinoline-3-carbaldehyde: Lacks the benzyl group at the 8th position.

8-Benzylquinoline-3-carbaldehyde: Lacks the chlorine atom at the 2nd position.

8-Benzyl-2-chloroquinoline: Lacks the aldehyde group at the 3rd position.

Uniqueness: 8-Benzyl-2-chloroquinoline-3-carbaldehyde is unique due to the combination of the benzyl group, chlorine atom, and aldehyde group on the quinoline ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a benzyl group at the 8th position, a chlorine atom at the 2nd position, and an aldehyde group at the 3rd position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Ring : This can be achieved through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

- Chlorination : The introduction of the chlorine atom at the 2nd position is done using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Benzylation : The benzyl group is introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

These synthetic routes allow for the production of various derivatives, which can exhibit different biological activities.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger .

Anticancer Potential

Studies have suggested that quinoline derivatives can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that modifications to the quinoline structure can enhance their efficacy .

Antimalarial Properties

Quinoline compounds are historically known for their antimalarial properties. Research indicates that this compound and its analogs may also possess activity against malaria parasites, although specific IC₅₀ values and detailed mechanisms remain to be fully elucidated .

The biological effects of this compound are largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules due to the presence of the aldehyde group. This interaction can lead to inhibition or modulation of target enzyme activities, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Lacks benzyl group | Moderate antimicrobial activity |

| 8-Benzylquinoline-3-carbaldehyde | Lacks chlorine atom | Reduced potency compared to this compound |

| 8-Benzyl-2-chloroquinoline | Lacks aldehyde group | Limited biological activity |

The presence of both the benzyl and chlorine substituents in this compound enhances its reactivity and biological potential compared to its analogs.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline exhibited varying degrees of antibacterial activity against clinical isolates, with some compounds showing MIC values lower than standard antibiotics .

- Anticancer Screening : In vitro studies on cancer cell lines revealed that specific modifications to the quinoline structure could lead to enhanced cytotoxicity. For instance, certain derivatives showed IC₅₀ values in the nanomolar range against breast cancer cells .

Future Directions

Research on this compound should focus on:

- Structural Optimization : Further modifications could enhance potency and selectivity against specific targets.

- Mechanistic Studies : Elucidating detailed mechanisms of action will help in understanding how these compounds interact at a molecular level.

- Clinical Trials : Promising candidates should progress to preclinical and clinical evaluations to assess their therapeutic potential in humans.

Propriétés

IUPAC Name |

8-benzyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZJNNVBWUGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.